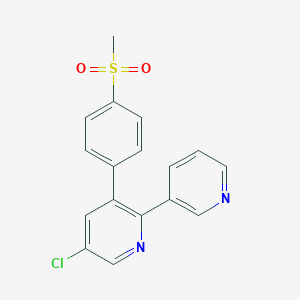

5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine

説明

L787257 is a member of bipyridines.

作用機序

Target of Action

The primary target of 5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine is cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate various physiological processes such as inflammation, pain, and fever.

Mode of Action

As a selective inhibitor of COX-2, this compound works by binding to the active site of the COX-2 enzyme, thereby preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain.

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability

Result of Action

The primary result of the action of this compound is a reduction in inflammation and pain. This is achieved through the inhibition of COX-2 and the subsequent decrease in the production of prostaglandins .

生物活性

5-Chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine, also known as 6'-Desmethyletoricoxib, is a chemical compound with the CAS number 202409-31-2. This compound has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry, where it is categorized as a non-steroidal anti-inflammatory drug (NSAID). This article reviews the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H13ClN2O2S

- Molecular Weight : 344.82 g/mol

- Structure : The compound features a pyridine ring substituted with a chlorophenyl and a methylsulfonyl group, contributing to its biological properties.

This compound primarily functions as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins. By inhibiting COX enzymes, this compound reduces inflammation and pain associated with various conditions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies demonstrate its ability to inhibit prostaglandin E2 (PGE2) synthesis in activated macrophages, showcasing its potential for treating inflammatory diseases such as arthritis and other pain-related conditions .

Analgesic Properties

Clinical trials have highlighted the analgesic effects of this compound. In animal models, it has been shown to reduce pain responses in models of acute and chronic pain, suggesting that it may serve as an effective alternative to traditional NSAIDs with fewer gastrointestinal side effects .

Case Studies

- Chronic Pain Management : A study involving patients with chronic osteoarthritis demonstrated that administration of this compound resulted in significant pain relief compared to placebo, with an acceptable safety profile .

- Post-operative Pain : In a randomized controlled trial assessing post-operative pain management, patients receiving this compound reported lower pain scores and reduced need for additional analgesics compared to those receiving standard care .

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics, with peak plasma concentrations occurring within 1 to 2 hours post-administration. The half-life is approximately 6 hours, allowing for twice-daily dosing in clinical settings .

Safety and Tolerability

Adverse effects associated with this compound are generally mild and include gastrointestinal discomfort and transient elevations in liver enzymes. Long-term studies have not indicated significant renal or cardiovascular risks, making it a suitable candidate for long-term management of chronic inflammatory conditions .

科学的研究の応用

Pharmacological Applications

1.1 Pain Management

Etoricoxib is widely recognized for its efficacy in managing pain associated with inflammatory conditions. It selectively inhibits COX-2, which plays a crucial role in the synthesis of prostaglandins responsible for inflammation and pain sensation. Clinical trials have demonstrated that Etoricoxib provides significant pain relief in patients with osteoarthritis and rheumatoid arthritis compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

1.2 Treatment of Inflammatory Diseases

Etoricoxib is indicated for the treatment of various inflammatory diseases, including:

- Rheumatoid Arthritis : Studies show that Etoricoxib effectively reduces symptoms and improves physical function in patients with rheumatoid arthritis .

- Ankylosing Spondylitis : Clinical evidence suggests that Etoricoxib alleviates symptoms associated with ankylosing spondylitis, enhancing patients' quality of life .

Safety and Efficacy

3.1 Clinical Trials

Numerous clinical trials have evaluated the safety and efficacy of Etoricoxib. For instance, a randomized controlled trial involving patients with osteoarthritis showed that Etoricoxib significantly reduced pain levels compared to placebo, with an acceptable safety profile .

3.2 Side Effects

While generally well-tolerated, Etoricoxib can cause side effects such as cardiovascular events and gastrointestinal issues, particularly in long-term use or in patients with pre-existing conditions . Monitoring is recommended for patients at risk.

Comparative Studies

A comparative analysis of Etoricoxib with other NSAIDs reveals its superior efficacy in certain patient populations. For example, a study comparing Etoricoxib with naproxen indicated that patients receiving Etoricoxib reported greater pain relief and improved functionality .

特性

IUPAC Name |

5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-23(21,22)15-6-4-12(5-7-15)16-9-14(18)11-20-17(16)13-3-2-8-19-10-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVUXNULRBGYON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332079 | |

| Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202409-31-2 | |

| Record name | 5-chloro-3-(4-methylsulfonylphenyl)-2-pyridin-3-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。